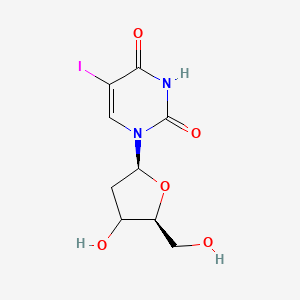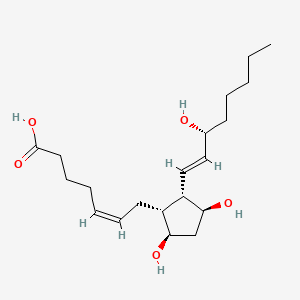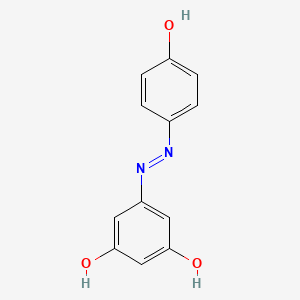
ent-Idoxuridine
Overview
Description
Ent-Idoxuridine is a biochemical used for proteomics research . It is an iodinated analogue of the nucleosides deoxyuridine and thymidine .
Molecular Structure Analysis
The molecular formula of this compound is C9H11IN2O5, and its molecular weight is 354.10 . The theoretical molecular structures of five isomers of idoxuridine have been studied using the hybrid B3LYP method with the Lanl2dz and 3-21G* levels of theory in gas and aqueous solution phases .
Chemical Reactions Analysis
Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA . This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H11IN2O5, and its molecular weight is 354.10 . It occurs as a white, odorless, crystalline powder . It is slightly soluble in water and in alcohol, and is practically insoluble in chloroform and in ether .
Scientific Research Applications
1. Bioprocess Development for Idoxuridine Synthesis
Cappa and Trelles (2017) developed an efficient bioprocess using immobilized lactic acid bacteria to synthesize 5-iodouracil-2′-deoxyriboside, known as idoxuridine. This nucleoside analogue is an antiviral agent, and the study presented a novel eco-compatible method for its production, achieving a conversion rate close to 90% in various media, including the use of a bionanocomposite matrix for bacterial stabilization (Cappa & Trelles, 2017).
2. Historical Perspective on Antiviral Drugs
De Clercq and Li (2016) provided a comprehensive overview of antiviral drugs approved over the past 50 years, including idoxuridine. This drug was the first antiviral drug approved (in 1963) and has been instrumental in the treatment of various viral infections, marking a significant advancement in antiviral therapy (De Clercq & Li, 2016).
3. Idoxuridine's Antiviral and Radiosensitizing Activities
A 2020 publication described idoxuridine as an iodinated analogue of deoxyuridine with antiviral activity against herpes simplex virus. Notably, it also has potential radiosensitizing activities, being incorporated into DNA to disrupt viral replication and sensitize cells to ionizing radiation, increasing DNA strand breaks (Idoxuridine, 2020).
4. Antiviral Prodrug Strategies
De Clercq and Field (2006) explored the development of successful prodrug strategies for antiviral chemotherapy, highlighting idoxuridine as a pioneering compound. The study emphasized the significance of idoxuridine in antiviral therapy, particularly in the context of herpesvirus infections (De Clercq & Field, 2006).
5. Antiviral Agents in Clinical Use
Hermans (2020) discussed the limited number of antiviral agents available for clinical use, including idoxuridine. The paper underscored idoxuridine's role in treating herpes simplex keratitis, showcasing its importance in the field of antiviral medications (Hermans, 2020).
6. Early Antiviral Drug Discovery
De Clercq (2010) provided a personal retrospective on the discovery of antiviral drugs, highlighting the synthesis of idoxuridine in 1959. The study reflected on the impact of idoxuridine's discovery on the antiviral drug era, demonstrating its significant role in antiviral research and development (De Clercq, 2010).
7. Topical Application of Idoxuridine for Herpes Simplex
Seth, Misra, and Umrigar (2005) focused on the optimization of idoxuridine liposomal gels for the treatment of herpes simplex. The study highlighted the therapeutic potential of idoxuridine in topical applications, emphasizing its effectiveness in lesion healing (Seth, Misra, & Umrigar, 2005).
Mechanism of Action
Target of Action
The primary target of ent-Idoxuridine is the viral DNA synthesis . It acts as an antiviral agent, specifically against the herpes simplex virus . The compound closely approximates the configuration of thymidine, one of the four building blocks of DNA, which is the genetic material of the herpes virus .
Mode of Action
This compound inhibits viral replication by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . It is an iodinated thymidine analog, activated intracellularly to tri-phosphate, which can inhibit DNA polymerases required for the incorporation of thymidine into viral DNA .
Biochemical Pathways
The biochemical pathway affected by this compound involves the enzymatic step of viral replication or “growth”. By replacing thymidine in this step, this compound leads to the production of faulty DNA . This results in a pseudostructure which cannot infect or destroy tissue .
Pharmacokinetics
This compound is mainly used topically to treat herpes simplex keratitis . Epithelial lesions, especially initial attacks presenting with a dendritic ulcer, are most responsive to therapy, while infection with stromal involvement are less responsive . It is ineffective against herpes simplex virus type 2 and varicella-zoster .
Result of Action
The effect of this compound results in the inability of the virus to reproduce or to infect/destroy tissue . By pre-empting a vital building block in the genetic material of the herpes simplex virus, it destroys the infective and destructive capacity of the viral material .
Action Environment
Factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can potentially influence the action, efficacy, and stability of drugs
Safety and Hazards
Idoxuridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child . It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
ent-Idoxuridine plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It closely mimics the structure of thymidine, one of the four nucleotides in DNA, allowing it to be incorporated into viral DNA during replication. This incorporation results in the production of faulty DNA, which cannot properly replicate or infect host cells . This compound interacts with enzymes such as thymidylate phosphorylase and viral DNA polymerases, inhibiting their function and preventing the synthesis of functional viral DNA .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It primarily targets cells infected with herpes simplex virus, where it inhibits viral replication by substituting itself for thymidine in the viral DNA. This substitution disrupts the normal function of viral DNA polymerases, leading to the production of defective viral DNA . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal replication process of viral DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into viral DNA in place of thymidine. This substitution inhibits the function of thymidylate phosphorylase and viral DNA polymerases, preventing the proper synthesis of viral DNA . The presence of the iodine atom in this compound blocks base pairing, resulting in the production of non-functional viral DNA that cannot replicate or infect host cells . This mechanism effectively halts the spread of the virus within the host organism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antiviral activity may decrease with prolonged exposure to light and heat . In vitro studies have shown that this compound can maintain its inhibitory effects on viral replication for extended periods, but its efficacy may diminish over time due to degradation . Long-term effects on cellular function include the sustained inhibition of viral replication and the prevention of viral spread .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as local irritation and potential damage to the corneal epithelium have been observed . Threshold effects include the minimum effective dose required to inhibit viral replication and the maximum tolerated dose before adverse effects occur .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis and DNA replication. It interacts with enzymes such as thymidylate phosphorylase and viral DNA polymerases, inhibiting their function and preventing the synthesis of functional viral DNA . This interaction disrupts the normal metabolic flux and leads to the accumulation of defective viral DNA . The compound’s metabolism also involves its incorporation into viral DNA, where it exerts its antiviral effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through nucleoside transporters, such as the equilibrative nucleoside transporter family . These transporters facilitate the uptake of this compound into cells, where it can be incorporated into viral DNA . The distribution of this compound within tissues is influenced by its ability to penetrate cell membranes and reach sites of viral replication . The compound’s localization and accumulation are critical for its antiviral efficacy .
Subcellular Localization
This compound is primarily localized within the nucleus of infected cells, where it is incorporated into viral DNA . The compound’s activity and function are closely tied to its subcellular localization, as it needs to be present in the nucleus to exert its antiviral effects . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, ensuring its effective incorporation into viral DNA .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of ent-Idoxuridine involves the conversion of uridine to 5-iodo-2'-deoxyuridine, followed by the resolution of the racemic mixture to obtain the entantiomer. The final step involves the conversion of 5-iodo-2'-deoxyuridine to ent-Idoxuridine.", "Starting Materials": [ "Uridine", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Ethanol", "Acetic acid", "Diethyl tartrate" ], "Reaction": [ "Step 1: Conversion of uridine to 5-iodo-2'-deoxyuridine", "a. Dissolve uridine in a mixture of acetic acid and water", "b. Add iodine and hydrogen peroxide to the solution", "c. Stir the mixture at room temperature for 24 hours", "d. Add sodium hydroxide to the mixture to adjust the pH", "e. Extract the product with methanol", "f. Purify the product by column chromatography", "Step 2: Resolution of racemic mixture", "a. Dissolve 5-iodo-2'-deoxyuridine in a mixture of ethanol and water", "b. Add diethyl tartrate to the solution", "c. Stir the mixture at room temperature for 24 hours", "d. Filter the mixture to obtain the entantiomer", "Step 3: Conversion of 5-iodo-2'-deoxyuridine to ent-Idoxuridine", "a. Dissolve 5-iodo-2'-deoxyuridine in methanol", "b. Add sodium borohydride to the solution", "c. Stir the mixture at room temperature for 24 hours", "d. Purify the product by column chromatography" ] } | |
CAS No. |
162239-35-2 |
Molecular Formula |
C9H11IN2O5 |
Molecular Weight |
354.10 g/mol |
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m1/s1 |
InChI Key |
XQFRJNBWHJMXHO-VQVTYTSYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=C(C(=O)NC2=O)I)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Synonyms |
1-(2-Deoxy-β-L-erythro-pentofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; 2’-Deoxy-L-5-iodouridine; 5-Iodo-2’-deoxy-L-uridine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)


![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, exo- (9CI)](/img/no-structure.png)



![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)
